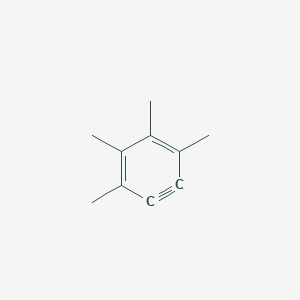
1,2,3,4-Tetramethylcyclohexa-1,3-dien-5-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetramethylcyclohexa-1,3-dien-5-yne is an organic compound characterized by its unique structure, which includes a cyclohexadiene ring with four methyl groups and a triple bond. This compound is part of the broader class of dienynes, which are known for their versatility in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetramethylcyclohexa-1,3-dien-5-yne typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the dehydrobromination of 1,2-dibromocyclohexane using a strong base such as sodium hydride (NaH) . The reaction proceeds as follows: [ \text{(CH}_2\text{)_4(CHBr)_2 + 2 NaH} \rightarrow \text{(CH}_2\text{)_2(CH)_4 + 2 NaBr + 2 H}_2 ]
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetramethylcyclohexa-1,3-dien-5-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the triple bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under UV light.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,2,3,4-Tetramethylcyclohexa-1,3-dien-5-yne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetramethylcyclohexa-1,3-dien-5-yne involves its interaction with molecular targets through its reactive triple bond and conjugated diene system. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical species .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylcyclohexa-1,3-diene: Similar structure but lacks the triple bond.
Cyclohexa-1,3-dien-5-yne: Similar structure but without the methyl groups.
2,3-Dimethyl-1,3-butadiene: A linear diene with similar reactivity.
Properties
CAS No. |
76054-72-3 |
|---|---|
Molecular Formula |
C10H12 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
1,2,3,4-tetramethylcyclohexa-1,3-dien-5-yne |
InChI |
InChI=1S/C10H12/c1-7-5-6-8(2)10(4)9(7)3/h1-4H3 |
InChI Key |
YBUOAFWKYDIRKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C#C1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


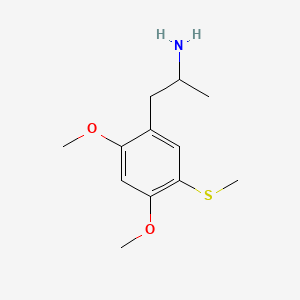
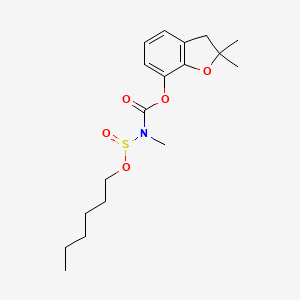
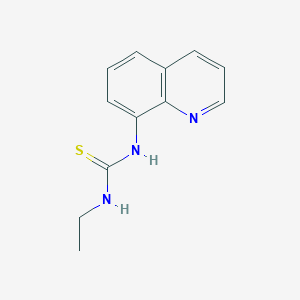
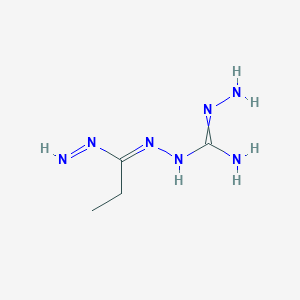
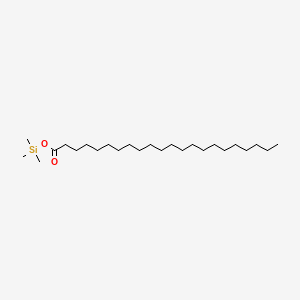
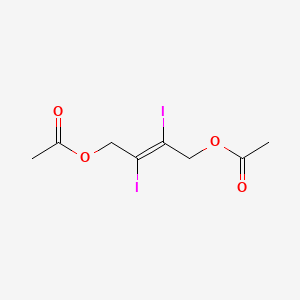
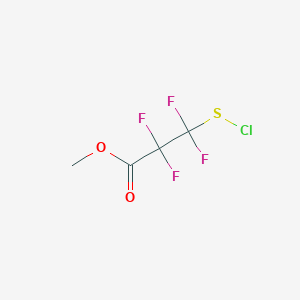
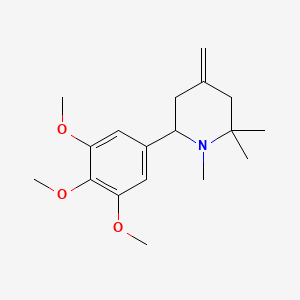
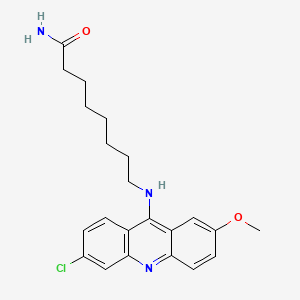
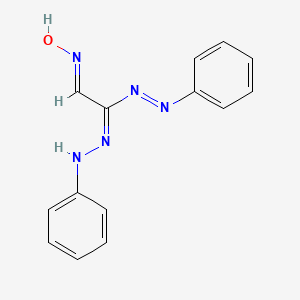
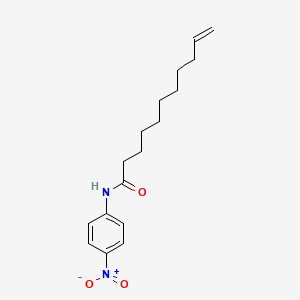
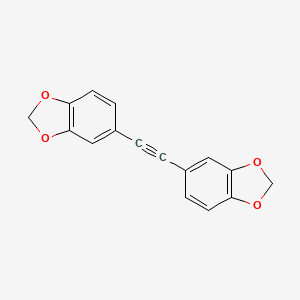
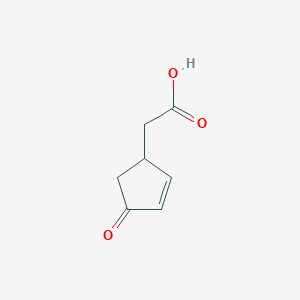
![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)
